(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole (2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
Brand Name: Vulcanchem
CAS No.: 128495-94-3
VCID: VC21254729
InChI: InChI=1S/C9H17NO/c1-11-6-8-5-7-3-2-4-9(7)10-8/h7-10H,2-6H2,1H3/t7-,8-,9-/m0/s1
SMILES: COCC1CC2CCCC2N1
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole

CAS No.: 128495-94-3

Cat. No.: VC21254729

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole - 128495-94-3

Specification

CAS No. 128495-94-3
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name (2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
Standard InChI InChI=1S/C9H17NO/c1-11-6-8-5-7-3-2-4-9(7)10-8/h7-10H,2-6H2,1H3/t7-,8-,9-/m0/s1
Standard InChI Key IGBZFFFQVPWNRX-CIUDSAMLSA-N
Isomeric SMILES COC[C@@H]1C[C@@H]2CCC[C@@H]2N1
SMILES COCC1CC2CCCC2N1
Canonical SMILES COCC1CC2CCCC2N1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator